3-(Methylthio)-6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
3-(Methylthio)-6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a fused triazole-pyridazine core. Key structural attributes include:
- Position 3: A methylthio (-SCH₃) group, which is electron-donating and moderately lipophilic.
- This compound’s structural design aligns with pharmacophores targeting enzymes like phosphodiesterase 4 (PDE4) or neurotransmitter receptors (e.g., GABAA), as seen in related derivatives .
Properties
IUPAC Name |
3-methylsulfanyl-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5S/c1-17-11-14-13-10-5-4-9(15-16(10)11)8-3-2-6-12-7-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUMPDLAYACHLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C2N1N=C(C=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylthio)-6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Methylthio)-6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridazine ring can be reduced under catalytic hydrogenation conditions to yield dihydropyridazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and triazole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydropyridazine derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Biological Activities
-
Anticancer Activity :
- Research indicates that compounds containing the triazole ring can exhibit significant anticancer properties. The presence of the methylthio and pyridine groups enhances the compound's interaction with biological targets involved in cancer cell proliferation and survival. Studies have shown that derivatives of triazolo-pyridazine compounds can inhibit specific kinases associated with cancer progression, such as c-Met kinase .
-
Antimicrobial Properties :
- The compound has been evaluated for its antimicrobial activity against various pathogens. Its structural features contribute to its ability to disrupt microbial cell functions, making it a candidate for developing new antibiotics or antifungal agents.
-
Neuroprotective Effects :
- Preliminary studies suggest that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier and interact with neurotransmitter systems is under investigation.
Case Studies
Mechanism of Action
The mechanism of action of 3-(Methylthio)-6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of kinases by binding to their active sites, thereby blocking the phosphorylation of key proteins involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, its antimicrobial activity may be attributed to the disruption of bacterial cell wall synthesis or interference with essential metabolic processes.
Comparison with Similar Compounds
Structural and Functional Analogues
Key Findings from Comparative Studies
Substituent Effects on PDE4 Inhibition
- Methylthio vs. Methoxy Groups : The methylthio group in the target compound may enhance metabolic stability compared to methoxy groups (e.g., in Compound 18), which are prone to oxidative demethylation. However, methoxy substituents in Compound 18 contribute to higher PDE4A potency (IC₅₀ < 10 nM) due to improved hydrogen bonding with the catalytic domain .
- Pyridin-3-yl vs. Bulky Aromatic Groups : The pyridin-3-yl group at position 6 likely provides a balance between aromatic stacking and steric hindrance, whereas bulkier groups (e.g., 4-methoxy-3-(THF-3-yloxy)phenyl in Compound 18) optimize isoform selectivity by filling hydrophobic pockets in PDE4A .
Selectivity in Receptor Modulation
- GABAA Receptor Targeting : TPA023, a triazolo[4,3-b]pyridazine derivative with a trifluoromethyl group and fluorophenyl substituent, demonstrates α2/α3-subtype selectivity, avoiding sedation associated with α1 activation. In contrast, the target compound’s methylthio group may reduce affinity for GABAA receptors but could favor PDE4 interactions .
Antifungal/Antibacterial Activity
- Derivatives with arylidene hydrazinyl groups (e.g., 4f) exhibit moderate activity against C. albicans (MIC = 32 µg/mL), while the target compound’s pyridinyl group may shift activity toward bacterial targets via altered membrane interaction .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Compound 18 | TPA023 |
|---|---|---|---|
| LogP | ~2.1 (estimated) | ~3.5 | ~2.8 |
| Solubility (µg/mL) | Moderate (aqueous) | Low (requires formulation) | High (due to polar groups) |
| Metabolic Stability | High (resistant to oxidation) | Moderate (methoxy groups vulnerable) | High (fluorine reduces metabolism) |
Biological Activity
3-(Methylthio)-6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a compound belonging to the class of triazolo-pyridazine derivatives, which have garnered attention due to their potential biological activities, particularly in cancer treatment. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound involves multi-step reactions that typically include the formation of the triazole ring and subsequent modifications to introduce the methylthio and pyridine groups. The structural formula can be represented as follows:
Antiproliferative Activity
Research has demonstrated that various derivatives of triazolo-pyridazines exhibit significant antiproliferative effects against several cancer cell lines. For instance:
- Compound 4q (a derivative) displayed potent activity against gastric adenocarcinoma SGC-7901 cells with an IC50 value of 0.014 μM.
- The compound also showed effectiveness against lung adenocarcinoma A549 cells (IC50 = 0.008 μM) and fibrosarcoma HT-1080 cells (IC50 = 0.012 μM) .
The antiproliferative effects are primarily attributed to the inhibition of tubulin polymerization. This mechanism disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. Immunostaining assays have confirmed that these compounds significantly affect tubulin structures within treated cells .
c-Met Kinase Inhibition
Another crucial aspect of the biological activity of this compound is its inhibitory action on c-Met kinase. This receptor tyrosine kinase is often overexpressed in various cancers and is associated with tumor growth and metastasis:
- Compounds derived from this scaffold have shown moderate to significant inhibitory activity against c-Met kinase in vitro.
- For example, one study reported an IC50 value of 0.090 μM for a closely related derivative against c-Met kinase .
Study on Anticancer Potential
A study evaluated a series of triazolo-pyridazine derivatives for their anticancer properties. The results indicated that many compounds exhibited moderate to potent cytotoxicity against cancer cell lines such as A549 and MCF-7:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
This data underscores the potential for these compounds in therapeutic applications targeting cancer .
Pharmacological Evaluation
Further pharmacological evaluations have shown that these compounds can induce apoptosis in cancer cells and alter cell cycle distribution. Specifically, compound 12e was found to induce late apoptosis in A549 cells while causing G0/G1 phase arrest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
